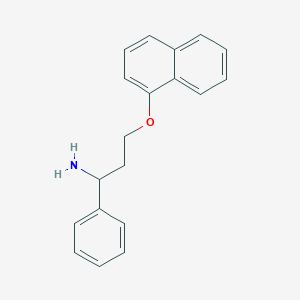

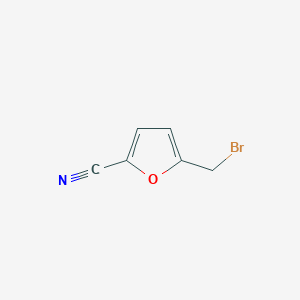

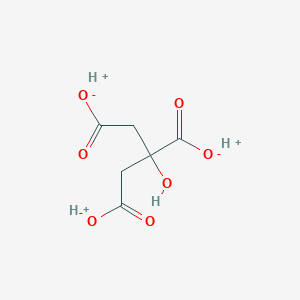

![molecular formula C16H13N B142145 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile CAS No. 1729-63-1](/img/structure/B142145.png)

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile

Descripción general

Descripción

10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes. It is a structural framework that is of interest in the synthesis of various derivatives with potential biological activities and material properties. The compound and its derivatives have been studied extensively for their chemical reactivity and structural characteristics.

Synthesis Analysis

A new synthetic route to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines has been developed through photoamination of 5-alkoxy- and 5-hydroxy-5H-dibenzo[a,d]cycloheptenes followed by a transannular reaction with acetic acid . Additionally, 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one has been utilized as a synthon for the annulation of various heterocycles, demonstrating the versatility of the dibenzo[a,d]cycloheptene scaffold in heteroaromatic annulation studies .

Molecular Structure Analysis

The molecular structure of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives has been elucidated through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide has been determined, revealing the geometry and conformation of the molecule . Additionally, partial 1H and 13C assignments using one- and two-dimensional NMR and molecular conformation determination by the AM1 MO method have been performed for structural analysis .

Chemical Reactions Analysis

The dibenzo[a,d]cycloheptene series has been explored for various transannular reactions, leading to the preparation of compounds such as 10,11-dihydro-5,10-(iminomethano)-5H-dibenzo[a,d]cycloheptenes . Moreover, the reactivity of 5-substituted 5H-dibenzo[a,d]cycloheptene derivatives with electrophilic reagents has been studied, yielding derivatives of 10,11-dihydro-10,5-(epoxymethano)-5H-dibenzo[a,d]cycloheptene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives have been investigated in various studies. For example, the selectivity profiles of 5-(4-methoxyphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol with aromatic solvents have been determined, and the conformational polymorphism of its derivatives has been compared . The chlorination and oxidation reactions of 5-thioxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been studied, leading to the synthesis of chloro and sulfoxide derivatives, which were characterized by spectroscopic techniques .

Aplicaciones Científicas De Investigación

Synthetic Route Development

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the development of new synthetic routes. Specifically, it’s involved in the photoamination of 5-Alkoxy- and 5-Hydroxy-5H-dibenzo[a,d]cycloheptenes followed by a transannular reaction with acetic acid .

- Methods of Application: The photoadditions of ammonia and alkylamines to 5-hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptene derivatives occurred at the C10–C11 double bond upon the irradiation with RNH2 in the presence of p-dicyanobenzene .

- Results: The resulting 5-substituted 10-alkylamino-10,11-dihydro-5H-dibenzo[a,d]cycloheptenes were converted to 5-substituted N-alkyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines by a treatment with AcOH .

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field: Materials Chemistry

- Application Summary: The compound has been used as a base unit in the design of novel host materials for highly efficient green and red organic light-emitting diodes .

- Methods of Application: Donor groups, triphenylamine (TPA) and carbazole (CZ), were attached at different positions of the central core to study the effect of the variation of substructures on their photophysical properties and the device performance of OLEDs .

- Results: The red phosphorescent OLEDs hosted by D-PY showed the maximum external quantum efficiencies (EQEs) over 26%, and the green phosphorescent OLEDs hosted by S-TPA demonstrated a maximum current efficiency (CE) of 86.0 cd A−1 and a maximum power efficiency (PE) of 86.7 lm W−1 .

Synthesis of Cyclotribenzylenes

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of cyclotribenzylenes .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .

- Results: The successful synthesis of cyclotribenzylenes, which are a class of cyclic hydrocarbons .

Calmodulin Inhibitor

- Scientific Field: Biochemistry

- Application Summary: The compound functions as a calmodulin inhibitor, affecting various crucial cellular processes .

- Methods of Application: The compound can be introduced into biological systems where it inhibits the action of calmodulin, a protein that plays a key role in cellular processes .

- Results: The inhibition of calmodulin can affect a variety of cellular processes, although the specific outcomes would depend on the context .

Formal [5 + 2] Annulation Reaction

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in a new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction .

- Methods of Application: The reaction involves the use of ortho-aryl alkynyl benzyl alcohols and arenes, with Tf2O as a mediator .

- Results: The transformation resulted in structurally diverse 5H-dibenzo[a,d]cycloheptenes .

1,3-Dipolar Cycloaddition

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in 1,3-dipolar cycloaddition reactions .

- Methods of Application: The compound was used in the 1,3-dipolar cycloaddition with 2,5-dimethyl-1,4-benzoquinone .

- Results: The reaction resulted in the less stable conformer of 10′,11′-dihydro-1,4-dimethylspiro [bicyclo [4.2.0]hept-3-ene-7,5′- (5′ H -dibenzo [ a, d ]cycloheptene)]-2,5-dione (α-conformer) via a conformationally retained nitrogen extrusion from the sterically congested indazole adduct .

Direcciones Futuras

Propiedades

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGVWSKYBMZSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555746 | |

| Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile | |

CAS RN |

1729-63-1 | |

| Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

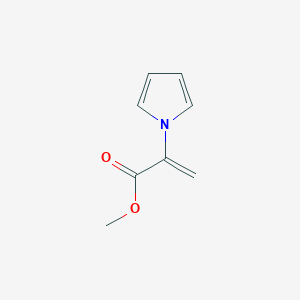

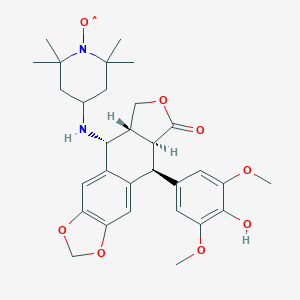

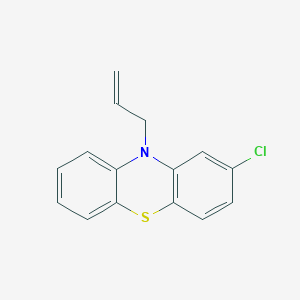

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)